molecular formula C16H12Cl4N2 B14916966 (1E,2E)-bis[1-(3,4-dichlorophenyl)ethylidene]hydrazine

(1E,2E)-bis[1-(3,4-dichlorophenyl)ethylidene]hydrazine

Cat. No.: B14916966
M. Wt: 374.1 g/mol
InChI Key: UUHPCZQERPHDJK-VGENTYGXSA-N
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Description

1-(3,4-Dichlorophenyl)ethanone [1-(3,4-dichlorophenyl)ethylidene]hydrazone is a chemical compound with the molecular formula C8H6Cl2O. It is also known by other names such as 3,4-Dichloroacetophenone and 1-(3,4-dichlorophenyl)ethan-1-one . This compound is characterized by the presence of two chlorine atoms attached to the phenyl ring and a hydrazone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)ethanone [1-(3,4-dichlorophenyl)ethylidene]hydrazone typically involves the reaction of 3,4-dichlorobenzaldehyde with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then further reacted to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)ethanone [1-(3,4-dichlorophenyl)ethylidene]hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(3,4-Dichlorophenyl)ethanone [1-(3,4-dichlorophenyl)ethylidene]hydrazone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)ethanone [1-(3,4-dichlorophenyl)ethylidene]hydrazone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-Dichlorophenyl)ethanone [1-(3,4-dichlorophenyl)ethylidene]hydrazone is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H12Cl4N2

Molecular Weight

374.1 g/mol

IUPAC Name

(E)-1-(3,4-dichlorophenyl)-N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]ethanimine

InChI

InChI=1S/C16H12Cl4N2/c1-9(11-3-5-13(17)15(19)7-11)21-22-10(2)12-4-6-14(18)16(20)8-12/h3-8H,1-2H3/b21-9+,22-10+

InChI Key

UUHPCZQERPHDJK-VGENTYGXSA-N

Isomeric SMILES

C/C(=N\N=C(\C1=CC(=C(C=C1)Cl)Cl)/C)/C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CC(=NN=C(C)C1=CC(=C(C=C1)Cl)Cl)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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